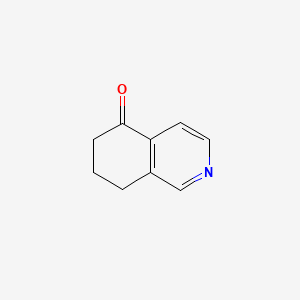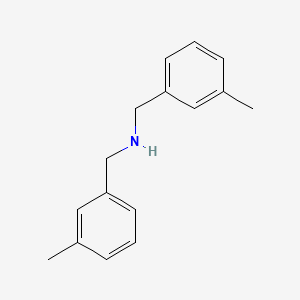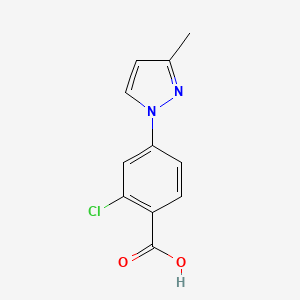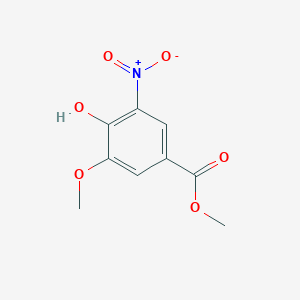
7,8-Dihydroisoquinolin-5(6H)-one
説明
7,8-Dihydroisoquinolin-5(6H)-one (DIQ) is a chemical compound that is used in a variety of scientific research applications. It is a common building block for the synthesis of a number of other compounds and has been used in a range of laboratory experiments. DIQ is a heterocyclic compound that is made up of a nitrogen atom, a carbon atom, and two hydrogen atoms. It is a stable, non-toxic compound that has a variety of uses in scientific research.
科学的研究の応用
Improved Preparation Methods : Huang and Hartmann (1998) developed new methods for forming compounds like 7,8-dihydroquinoline-5(6H)-one from 1,3-diketone compound, ammonium acetate, and 1,1,3,3-tetraethoxylpropane, indicating advancements in synthesis techniques (Huang & Hartmann, 1998).
Synthesis of Novel Derivatives : Fındık, Ceylan, and Elmastaş (2012) synthesized novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit. These compounds exhibited potent in vitro antioxidant activity, showcasing their potential in pharmacological research (Fındık, Ceylan, & Elmastaş, 2012).
Melatonin Receptor Studies : Faust et al. (2000) prepared derivatives of 5,6-dihydroindolo[2,1-a]isoquinolines, including compounds related to 7,8-Dihydroisoquinolin-5(6H)-one, to investigate the binding site of the melatonin receptor. This research contributes to our understanding of neurochemical interactions and drug development (Faust et al., 2000).
Stereoselective Synthesis : Haimova et al. (1977) explored the interaction between homophthalic anhydrides and various compounds, leading to the synthesis of structures including 3,4-dihydro-1(2H)-isoquinolinones, demonstrating the importance of this compound in complex chemical syntheses (Haimova et al., 1977).
Magnetic Resonance Studies : Waigh (1980) used 1,2-dihydroisoquinolin-4(3H)-ones to study the effects of substitution on proton magnetic resonance spectra, highlighting the utility of 7,8-Dihydroisoquinolin-5(6H)-one in analytical chemistry (Waigh, 1980).
Hydrogenation Studies : Tóth et al. (1988) developed a new route for preparing 1,4-dihydro-3(2H)-isoquinolinones and 5,6,7,8-tetrahydrolsoquinolinones via the hydrogenation of 3(2H)-isoquinolinones. This study opens pathways for the creation of new compounds and exploring their properties (Tóth et al., 1988).
特性
IUPAC Name |
7,8-dihydro-6H-isoquinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSMKBYNAKIVTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448696 | |
| Record name | 7,8-Dihydroisoquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroisoquinolin-5(6H)-one | |
CAS RN |
21917-86-2 | |
| Record name | 7,8-Dihydroisoquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the newly reported synthesis of 7,8-Dihydroisoquinolin-5(6H)-one?
A1: The research presented in "A Convenient Synthesis 7,8-Dihydroisoquinolin-5(6H)-One" [] describes a novel two-step synthesis of 7,8-Dihydroisoquinolin-5(6H)-one (3) starting from 5,6,7,8-tetrahydroisoquinoline (1). The key advantage of this method is its high yield compared to previous synthetic routes.
Q2: Are there other publications about this synthetic method?
A2: While the abstract of "A Convenient Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one" [] is unavailable to confirm its content, the similarity in title strongly suggests it may also describe this novel synthetic approach. Researchers should consult the full text of both papers for a comprehensive understanding.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)





![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)
